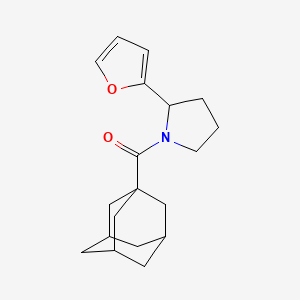
1-(1-adamantylcarbonyl)-2-(2-furyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantylcarbonyl)-2-(2-furyl)pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine derivative that has been synthesized using various methods and has been found to have potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 1-(1-adamantylcarbonyl)-2-(2-furyl)pyrrolidine is not fully understood. However, it has been suggested that it acts by inhibiting the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin E2 (PGE2). It has also been suggested that it acts by modulating the activity of the endocannabinoid system.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)-2-(2-furyl)pyrrolidine has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and mediators in the body. It has also been found to reduce pain and inflammation in animal models. Additionally, it has been found to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1-adamantylcarbonyl)-2-(2-furyl)pyrrolidine in lab experiments is its potential to reduce inflammation and pain. This makes it a useful tool for studying the mechanisms underlying these processes. However, one of the limitations of using 1-(1-adamantylcarbonyl)-2-(2-furyl)pyrrolidine is that its exact mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on 1-(1-adamantylcarbonyl)-2-(2-furyl)pyrrolidine. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential as a therapeutic agent for other conditions such as chronic pain and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Métodos De Síntesis
1-(1-adamantylcarbonyl)-2-(2-furyl)pyrrolidine can be synthesized using various methods. One of the most common methods involves the reaction of 1-adamantylcarboxylic acid with 2-furylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of 1-(1-adamantylcarbonyl)-2-(2-furyl)pyrrolidine along with the byproduct dicyclohexylurea.
Aplicaciones Científicas De Investigación
1-(1-adamantylcarbonyl)-2-(2-furyl)pyrrolidine has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-nociceptive properties. It has also been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-adamantyl-[2-(furan-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c21-18(20-5-1-3-16(20)17-4-2-6-22-17)19-10-13-7-14(11-19)9-15(8-13)12-19/h2,4,6,13-16H,1,3,5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYQEYSAEHLULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide](/img/structure/B6040214.png)
![methyl 3-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6040217.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B6040221.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6040231.png)

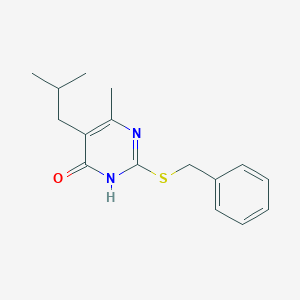
![7-(3-pyridinylmethyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040256.png)
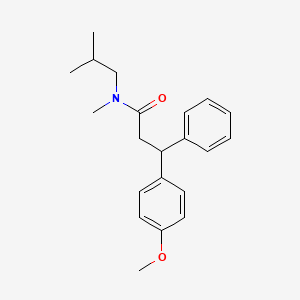
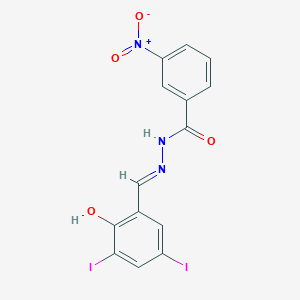
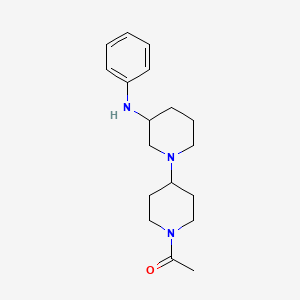
![2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6040282.png)
![2-ethyl-4-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-oxazole-5-carboxamide](/img/structure/B6040299.png)
![2,3-dimethoxy-N-({1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6040304.png)
